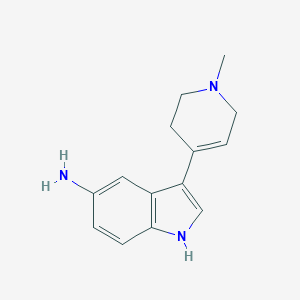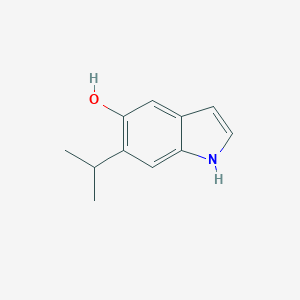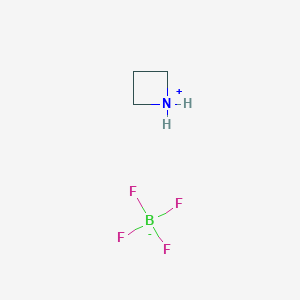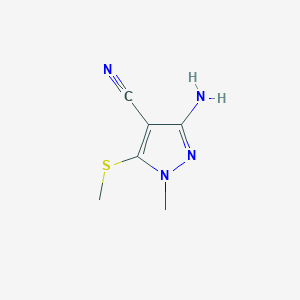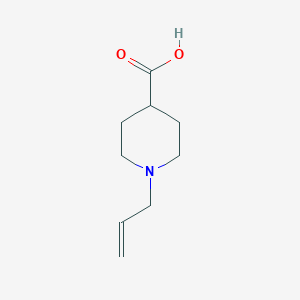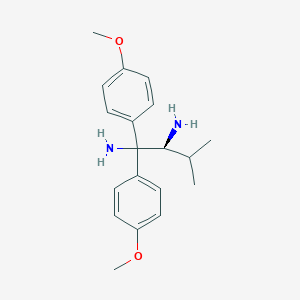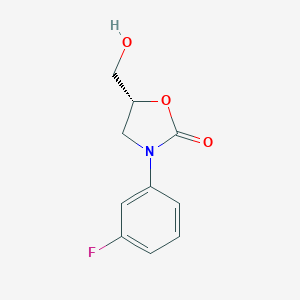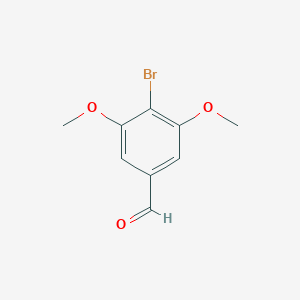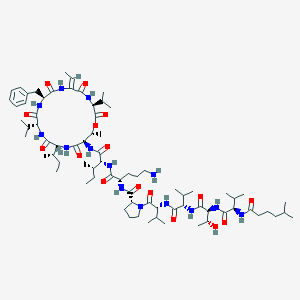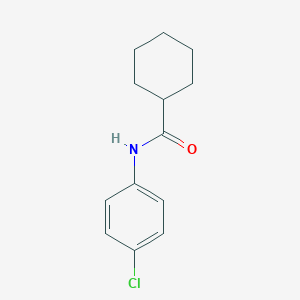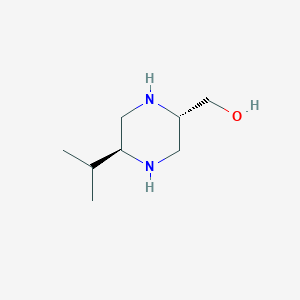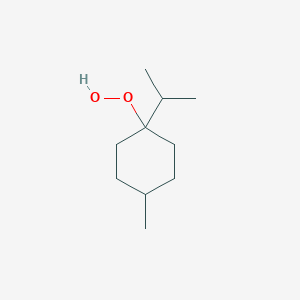
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane, also known as cumene hydroperoxide, is an organic compound with the chemical formula C9H12O2. It is a colorless liquid that is widely used as a source of free radicals in organic synthesis and as a bleaching agent for textiles and paper.
Wirkmechanismus
Cumene hydroperoxide acts as a source of free radicals, which are highly reactive species that can initiate and propagate chemical reactions. The mechanism of action of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide involves the homolytic cleavage of the O-O bond, which generates a cumyloxyl radical (C6H5C(CH3)2O•) and a hydroxyl radical (•OH). The cumyloxyl radical can then react with other molecules to form new radicals, which can initiate chain reactions.
Biochemische Und Physiologische Effekte
Cumene hydroperoxide is a toxic compound that can cause skin and eye irritation, respiratory distress, and liver damage. It is metabolized in the liver to form reactive oxygen species, which can damage cellular membranes and proteins. Cumene hydroperoxide has been shown to induce oxidative stress and apoptosis in various cell types, including hepatocytes and neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Cumene hydroperoxide is a convenient and inexpensive source of free radicals for organic synthesis. It is easy to handle and can be stored for extended periods of time. However, it is a hazardous compound that requires careful handling and disposal. It is also a relatively weak oxidizing agent compared to other peroxides, such as hydrogen peroxide and tert-butyl hydroperoxide.
Zukünftige Richtungen
Future research on 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide could focus on developing new synthetic methods for its preparation, improving its efficiency as a free radical initiator, and exploring its potential applications in the fields of materials science and biomedicine. Other areas of interest could include the development of new antioxidants and cytoprotective agents to counteract the toxic effects of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide, as well as the investigation of its role in oxidative stress and cell signaling pathways.
Synthesemethoden
The most common method of synthesizing 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide is through the oxidation of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane with air or oxygen in the presence of a catalyst such as cobalt or manganese salts. The reaction occurs in two steps, with 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane first being converted to 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide and then to phenol and acetone. The overall reaction can be represented as follows:
C6H5CH(CH3)2 + O2 → C6H5C(CH3)2OOH
C6H5C(CH3)2OOH → C6H5OH + (CH3)2CO
Wissenschaftliche Forschungsanwendungen
Cumene hydroperoxide is widely used as a source of free radicals in organic synthesis. It is used as an initiator for the polymerization of styrene, vinyl acetate, and other monomers. It is also used as a reagent for the oxidation of alkenes to epoxides and for the oxidation of alcohols to ketones or aldehydes.
Eigenschaften
CAS-Nummer |
143970-14-3 |
|---|---|
Produktname |
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
1-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12-11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
MRHJLSVXRAIRDK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(C(C)C)OO |
Kanonische SMILES |
CC1CCC(CC1)(C(C)C)OO |
Synonyme |
Hydroperoxide, 4-methyl-1-(1-methylethyl)cyclohexyl, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



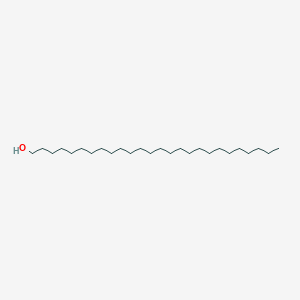
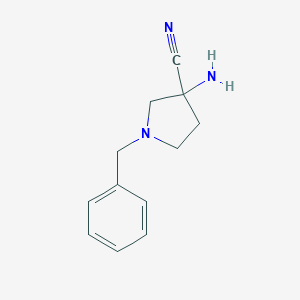
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
